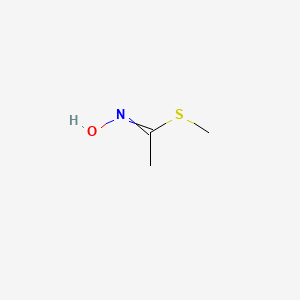

Methomyl oxime

Übersicht

Beschreibung

Methomyl-Oxim ist eine chemische Verbindung, die zur Klasse der Oximcarbamate gehört. Es wird häufig als Insektizid eingesetzt, da es eine breite Wirksamkeit bei der Bekämpfung verschiedener Schädlinge aufweist, darunter Arthropoden, Nematoden, Fliegen und Pflanzenschädlinge . Methomyl-Oxim ist bekannt für seine hohe Effizienz und schnelle Wirkung, was es zu einer beliebten Wahl in landwirtschaftlichen Praktiken macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Methomyl-Oxim kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Acetaldoxim mit Chlor in einem organischen Lösungsmittel unter Bildung von Chloracetaldoxim. Dieser Zwischenstoff wird dann einer Methylthio-Substitutionsreaktion mit Natriummethylmercaptid und Natriumhydroxid in einem organischen Lösungsmittel unterzogen. Das resultierende rohe Methomyl-Oxim wird durch Waschen mit Wasser gereinigt, um hochwertiges Methomyl-Oxim zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Methomyl-Oxim folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Qualität des Endprodukts zu gewährleisten. Die Reaktionswärme wird kontrolliert und Nebenprodukte werden minimiert, um eine Zersetzung von Zwischenprodukten zu vermeiden .

Wissenschaftliche Forschungsanwendungen

Methomyl-Oxim hat verschiedene Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um die Abbauwege von Oximcarbamaten zu untersuchen. In der Biologie wird es verwendet, um die Auswirkungen von Insektiziden auf verschiedene Schädlinge und deren Resistenzmechanismen zu untersuchen. In der Medizin wird Methomyl-Oxim auf seine potenziellen toxischen Wirkungen auf die menschliche Gesundheit und seine Rolle bei Pestizidvergiftungen untersucht. In der Industrie wird es bei der Formulierung von insektiziden Produkten für den landwirtschaftlichen Einsatz verwendet .

Wirkmechanismus

Methomyl-Oxim entfaltet seine Wirkung, indem es die Aktivität der Acetylcholinesterase hemmt, eines Enzyms, das für die ordnungsgemäße Funktion des Nervensystems unerlässlich ist. Durch die Hemmung dieses Enzyms verursacht Methomyl-Oxim eine Ansammlung von Acetylcholin, was zu einer kontinuierlichen Nervenstimulation und schließlich zur Lähmung der Zielschädlinge führt . Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, umfassen die Bindung von Methomyl-Oxim an die aktive Stelle der Acetylcholinesterase, wodurch der Abbau von Acetylcholin verhindert wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methomyl oxime can be synthesized through a series of chemical reactions. One common method involves the reaction of acetaldoxime with chlorine in an organic solvent to form chloroacetaldoxime. This intermediate is then subjected to a methylthio substitution reaction with sodium methyl mercaptide and sodium hydroxide in an organic solvent. The resulting crude this compound is purified by washing with water to obtain high-quality this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and quality of the final product. The reaction heat is controlled, and by-products are minimized to avoid decomposition of intermediates .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methomyl-Oxim durchläuft verschiedene chemische Reaktionen, darunter Hydroxylierung, Oxidation und die Spaltung von Ester-, Kohlenstoff-Stickstoff-, Kohlenstoff-Schwefel- und Stickstoff-Sauerstoff-Bindungen . Diese Reaktionen sind für seinen Abbau und seine Entgiftung in der Umwelt unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Methomyl-Oxim verwendet werden, sind Chlor, Natriummethylmercaptid und Natriumhydroxid. Die Reaktionen werden typischerweise in organischen Lösungsmitteln unter kontrollierten Bedingungen durchgeführt, um die gewünschten Transformationen zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Methomyl-Oxim gebildet werden, sind Methylcarbaminsäure und Methomyl-Oxim selbst. Diese Produkte werden durch mikrobielle Aktivität weiter zu einfacheren Verbindungen wie Acetonitril und Kohlendioxid abgebaut .

Wirkmechanismus

Methomyl oxime exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation and eventual paralysis of the target pests . The molecular targets and pathways involved in this mechanism include the binding of this compound to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Methomyl-Oxim ähnelt anderen Oximcarbamaten wie Aldicarb, Carbofuran und Oxamyl. Es ist einzigartig in seiner schnellen Wirkung und breiten Wirksamkeit. Im Gegensatz zu einigen anderen Carbamaten hat Methomyl-Oxim eine relativ kurze Restdauer, wodurch es in der Umwelt weniger persistent ist . Diese Eigenschaft reduziert das Risiko einer langfristigen Umweltverschmutzung und macht es zu einer bevorzugten Wahl für die Schädlingsbekämpfung in verschiedenen landwirtschaftlichen Umgebungen.

Liste ähnlicher Verbindungen:- Aldicarb

- Carbofuran

- Oxamyl

Methomyl-Oxim zeichnet sich durch seine hohe Effizienz, schnelle Wirkung und breite Wirksamkeit aus, was es zu einem wertvollen Werkzeug im Schädlingsmanagement macht .

Eigenschaften

IUPAC Name |

methyl N-hydroxyethanimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVWCPZVQACAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027754 | |

| Record name | S-Methyl N-hydroxythioacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13749-94-5 | |

| Record name | Methomyl oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methomyl oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Methyl N-hydroxythioacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-hydroxythioimidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4R,5S,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B8057918.png)

![[(2R,3R,4S,5R,6R)-3-acetyloxy-2-[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B8057931.png)

![tert-butyl N-[2-[2-[2-[2-[4-[5-[[4-(2-carbamoylanilino)-5-cyanopyrimidin-2-yl]amino]-2-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8057946.png)

![N-{1-Ethyl-1-[4-(trifluoromethyl)phenyl]propyl}-7,7-dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8057953.png)

![2-[3-Methyl-2-(2-methyl-propenyl)-benzoylamino]-indan-2-carboxylic acid](/img/structure/B8057958.png)

![1-[[3-Methyl-2-(2-methylprop-1-enyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057959.png)

![Ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B8057997.png)

![(.+-.)-tartaric acid; 6-({5-[(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-16-ethyl-4-hydroxy-15-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B8058002.png)